2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid 2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2090303-05-0
VCID: VC3135620
InChI: InChI=1S/C9H17NO3/c1-2-7-5-10(6-9(12)13)4-3-8(7)11/h7-8,11H,2-6H2,1H3,(H,12,13)
SMILES: CCC1CN(CCC1O)CC(=O)O
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid

CAS No.: 2090303-05-0

Cat. No.: VC3135620

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid - 2090303-05-0

Specification

CAS No. 2090303-05-0
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name 2-(3-ethyl-4-hydroxypiperidin-1-yl)acetic acid
Standard InChI InChI=1S/C9H17NO3/c1-2-7-5-10(6-9(12)13)4-3-8(7)11/h7-8,11H,2-6H2,1H3,(H,12,13)
Standard InChI Key GALIOOCATPCNQN-UHFFFAOYSA-N
SMILES CCC1CN(CCC1O)CC(=O)O
Canonical SMILES CCC1CN(CCC1O)CC(=O)O

Introduction

Chemical Structure and Nomenclature

2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid belongs to the class of substituted piperidine derivatives. The compound features a six-membered piperidine ring with three key substituents: an ethyl group at position 3, a hydroxyl group at position 4, and an acetic acid moiety attached to the nitrogen at position 1. This arrangement creates a molecule with multiple functional groups and potential stereoisomers due to the presence of two stereogenic centers.

The structure of this compound shares similarities with other piperidinyl acetic acid derivatives found in the literature. Notable structural relatives include 2-(4-hydroxypiperidin-1-yl)acetic acid and 2-((3R,4S)-3-ethylpiperidin-4-yl)acetic acid hydrochloride, which have been documented with CAS numbers 168159-33-9 and 35167-75-0 respectively . The molecular formula of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid is C9H17NO3, with an estimated molecular weight of approximately 187.24 g/mol.

Stereochemistry Considerations

Due to the presence of two stereogenic centers at positions 3 and 4 of the piperidine ring, four possible stereoisomers of this compound can exist:

  • (3R,4R)-2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid

  • (3S,4S)-2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid

  • (3R,4S)-2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid

  • (3S,4R)-2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid

The relative stereochemistry would significantly influence the compound's three-dimensional structure and potentially its biological activity, as observed with the related compound 2-((3R,4S)-3-ethylpiperidin-4-yl)acetic acid .

Physical and Chemical Properties

The physical and chemical properties of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid can be estimated by analyzing similar compounds. Based on structural analogues, the following properties are anticipated:

Physical State and Appearance

At standard temperature and pressure, 2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid is likely to be a white to off-white crystalline solid or powder. This prediction is based on the physical states of related compounds such as 2-(4-hydroxypiperidin-1-yl)acetic acid .

Solubility Properties

The compound is expected to have the following solubility characteristics:

  • Good solubility in polar solvents such as water (especially at suitable pH)

  • Moderate to good solubility in alcohols (methanol, ethanol)

  • Limited solubility in non-polar organic solvents

This solubility profile is derived from the compound's structure, which contains both polar groups (hydroxyl and carboxylic acid) and a less polar ethyl substituent. The solubility might be influenced by pH due to the presence of the carboxylic acid group. Similar piperidinyl compounds have demonstrated solubility challenges in certain reaction media .

Acid-Base Properties

As a compound containing a carboxylic acid group and a basic nitrogen atom, 2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid is expected to demonstrate amphoteric behavior. The pKa of the carboxylic acid group is likely in the range of 3.5-4.5, while the piperidine nitrogen would have a basic pKa around 8-9.

Table 1: Estimated Physical and Chemical Properties of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid

PropertyExpected ValueBasis of Estimation
Molecular FormulaC9H17NO3Structural analysis
Molecular Weight~187.24 g/molCalculation from atomic weights
Physical StateWhite to off-white solidComparison with similar compounds
Solubility in WaterModerate to goodBased on functional groups
Acid pKa (COOH)3.5-4.5Typical values for substituted acetic acids
Base pKa (piperidine N)8-9Typical values for substituted piperidines
Melting Point180-220°C (estimate)Based on similar piperidinyl derivatives

Synthesis Methods

Based on synthetic approaches used for structurally similar compounds, several potential routes can be proposed for the synthesis of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid.

Alkylation of 3-Ethyl-4-hydroxypiperidine

The most straightforward approach would involve the alkylation of 3-ethyl-4-hydroxypiperidine with a suitable haloacetic acid derivative, such as bromoacetic acid or chloroacetic acid. This N-alkylation reaction typically proceeds under basic conditions.

The reaction sequence might involve:

  • Protection of the hydroxyl group if necessary

  • N-alkylation with haloacetic acid

  • Deprotection of the hydroxyl group if protected in step 1

Similar chemistry has been used in the preparation of related compounds like 2-(4-hydroxypiperidin-1-yl)acetic acid .

Functionalization of Preformed Piperidine Rings

Another potential synthetic route involves starting with an appropriately substituted piperidine and then introducing the acetic acid moiety. For instance, 3-ethylpyridine could be reduced and hydroxylated to obtain 3-ethyl-4-hydroxypiperidine, followed by N-alkylation.

The synthesis approach might draw inspiration from methods described for similar compounds, such as the Michael-type reactions and N-alkylation procedures mentioned in relation to piperidine derivatives .

Challenges in Synthesis

Synthetic challenges would likely include:

  • Controlling the stereochemistry at positions 3 and 4

  • Achieving selective N-alkylation without affecting the hydroxyl group

  • Purification of the final product

The reported low yields for some related piperidinyl compounds (24-29%) suggest that solubility issues and side reactions could be significant challenges in the synthesis .

Analytical Characterization

Standard analytical techniques would be employed for the characterization of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid. Expected spectroscopic data would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (1H) NMR spectrum would likely show distinctive signals for:

  • The methylene protons of the acetic acid group (around 3.1-3.3 ppm)

  • The methyl and methylene protons of the ethyl group (0.9-1.9 ppm)

  • The hydroxyl proton (variable position depending on conditions)

  • The complex pattern of the piperidine ring protons

Carbon (13C) NMR would reveal approximately 9 distinct carbon signals, including the carbonyl carbon of the acetic acid group at approximately 170-175 ppm.

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • O-H stretching (3200-3500 cm-1) from both the hydroxyl and carboxylic acid groups

  • C=O stretching (1700-1730 cm-1) from the carboxylic acid

  • C-N stretching (1200-1350 cm-1)

  • C-O stretching (1050-1150 cm-1)

Mass Spectrometry

Mass spectrometry would likely show a molecular ion peak at m/z 187 corresponding to the molecular weight, with characteristic fragmentation patterns involving loss of water, loss of the acetic acid moiety, and fragmentation of the piperidine ring.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection would be suitable for purity analysis. Typical conditions might include:

  • Reverse-phase column (C18)

  • Mobile phase consisting of acetonitrile/water with buffer

  • UV detection around 210-220 nm

Similar to other piperidine derivatives, gas chromatography might require derivatization due to the presence of the carboxylic acid and hydroxyl groups.

Pharmacological Properties and Applications

Neurotransmitter Transporter Interactions

Related compounds with piperidine scaffolds have shown affinity for monoamine transporters. For instance, similar asymmetric piperidine-based compounds have demonstrated high affinity for the dopamine transporter (DAT) and moderate to high affinity for the norepinephrine transporter (NET) . The presence of hydroxyl groups, as seen in our target compound, might contribute to specific binding interactions with these targets.

Structure-Activity Relationships

The position and stereochemistry of the hydroxyl and ethyl groups on the piperidine ring could significantly influence the biological activity profile. In related compounds, the stereochemical configuration has been shown to affect binding affinity and selectivity for different targets .

Table 2: Potential Structure-Activity Relationships of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid

Structural FeaturePotential Effect on Activity
Hydroxyl at position 4May enhance hydrogen bonding with protein targets
Ethyl at position 3Could increase lipophilicity and affect membrane penetration
Stereochemistry at positions 3 and 4Likely critical for receptor/transporter binding specificity
Acetic acid moietyMay contribute to ionic interactions and solubility

Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry as:

  • A building block for more complex drug candidates

  • A pharmacophore model for structure-activity relationship studies

  • A potential intermediate in the synthesis of therapeutic agents targeting neurotransmitter systems

Chemical Probe Development

2-(3-Ethyl-4-hydroxypiperidin-1-yl)acetic acid could potentially serve as a chemical probe for investigating biological systems, particularly those involving neurotransmitter transporters given the activity profiles of similar compounds .

Prodrug Development

Similar compounds have been utilized in prodrug development strategies. For example, 2-(4-hydroxypiperidin-1-yl)acetic acid has been employed in the synthesis of cannabidiol-based prodrugs, where the compound was coupled to cannabidiol to form ester derivatives . This suggests potential applications for our target compound in similar prodrug approaches.

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